2-(bromomethyl)-6-methyl-4-nitropyridine
CAS No.: 442910-44-3
Cat. No.: VC11996143
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442910-44-3 |
|---|---|
| Molecular Formula | C7H7BrN2O2 |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | 2-(bromomethyl)-6-methyl-4-nitropyridine |
| Standard InChI | InChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3 |
| Standard InChI Key | YVNDNIOLHPZZJX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=N1)CBr)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=N1)CBr)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-(bromomethyl)-6-methyl-4-nitropyridine is C₇H₆BrN₂O₂, with a molecular weight of 245.05 g/mol. Its structure combines three functional groups:
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Bromomethyl (-CH₂Br) at position 2: A reactive site for nucleophilic substitution.
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Methyl (-CH₃) at position 6: Provides steric and electronic modulation.
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Nitro (-NO₂) at position 4: An electron-withdrawing group that polarizes the aromatic ring.
The nitro group’s electron-withdrawing nature reduces pyridine basicity, while the bromomethyl group enhances electrophilicity at the adjacent carbon .
Physicochemical Data
Key properties inferred from analogous compounds (e.g., 2-bromo-6-methyl-4-nitropyridine) :
| Property | Value |
|---|---|
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 295.5 ± 35.0 °C (760 mmHg) |
| Melting Point | Not reported |
| Flash Point | 132.5 ± 25.9 °C |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, DMF) |
The nitro group contributes to higher density and thermal stability compared to unsubstituted pyridines .
Synthesis and Manufacturing
Hypothetical Synthetic Routes
While no direct synthesis of 2-(bromomethyl)-6-methyl-4-nitropyridine is documented, pathways can be extrapolated from methods for related compounds:
Route 1: Sequential Functionalization
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Nitration: Introduce the nitro group to 2,6-dimethylpyridine using mixed acid (HNO₃/H₂SO₄) .
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Bromination: React the methyl group at position 2 with N-bromosuccinimide (NBS) under radical initiation .
Route 2: Condensation-Decarboxylation
Adapted from CN105198802A :
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Condense diethyl malonate with a chloronitropyridine derivative.
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Decarboxylate under acidic conditions to yield 6-methyl-4-nitropyridine.
Optimization Challenges
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Regioselectivity: Ensuring bromination occurs at the methyl group rather than the aromatic ring requires controlled conditions (e.g., low temperature, radical inhibitors) .
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Yield: Reported yields for analogous bromomethylpyridines reach 95% under optimized bromination .
Reactivity and Chemical Behavior
Electrophilic Substitution
The nitro group deactivates the pyridine ring, directing incoming electrophiles to the meta position (relative to -NO₂). For example:
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Nitration: Further nitration would occur at position 3, but steric hindrance from the bromomethyl group may limit reactivity .
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited in synthesizing pharmaceutical intermediates .
Reduction and Oxidation
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Nitro Group Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts -NO₂ to -NH₂, yielding 2-(bromomethyl)-6-methyl-4-aminopyridine .
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Bromomethyl Oxidation: Oxidizing agents (e.g., KMnO₄) could convert -CH₂Br to -COOH, though this remains speculative.
Applications in Scientific Research
Coordination Chemistry
Nitro- and bromomethyl-substituted pyridines serve as ligands in metal complexes. For example:
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Copper(II) Complexes: Electron-withdrawing -NO₂ enhances metal-ligand bonding stability, useful in catalysis .
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Ruthenium(II) Complexes: Used in photodynamic therapy research due to tunable redox properties .
Pharmaceutical Intermediates
The bromomethyl group’s versatility enables synthesis of:
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Anticancer Agents: Alkylating agents targeting DNA.
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Enzyme Inhibitors: Covalent modification of active-site residues.
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